molecular formula C10H8ClF3OS B14056282 1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14056282
M. Wt: 268.68 g/mol
InChI Key: LWDLGJOVFZCZNT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a trifluoromethylthio group, and a phenyl ring. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-(trifluoromethylthio)benzene with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloro and trifluoromethylthio groups contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one

Comparison: 1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethylthio group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and stability, compared to its analogs. The presence of the trifluoromethylthio group also enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-chloro-1-[2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)9(11)7-4-2-3-5-8(7)16-10(12,13)14/h2-5,9H,1H3

InChI Key

LWDLGJOVFZCZNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1SC(F)(F)F)Cl

Origin of Product

United States

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